2-Amino-6-(trifluoromethylthio)benzonitrile, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

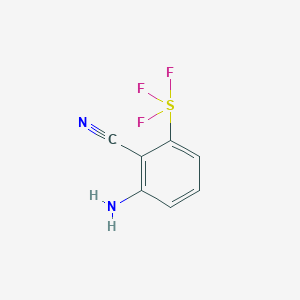

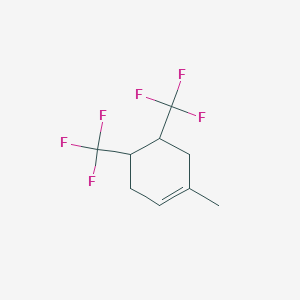

2-Amino-6-(trifluoromethylthio)benzonitrile is a chemical compound with the empirical formula C8H5F3N2S2. It has a molecular weight of 250.26 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Amino-6-(trifluoromethylthio)benzonitrile can be represented by the SMILES stringNc1nc2ccc(SC(F)(F)F)cc2s1 . This indicates that the compound contains a benzothiazole ring with a trifluoromethylthio group at the 6-position and an amino group at the 2-position . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6-(trifluoromethylthio)benzonitrile include a molecular weight of 250.26 and a SMILES string representation ofNc1nc2ccc(SC(F)(F)F)cc2s1 . Additional properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

Synthesis of Benzimidazoles

“2-Amino-6-(trifluoromethylthio)benzonitrile” can serve as a starting material in the synthesis of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that have been found to inhibit the growth of endothelial cells, making them potential candidates in the treatment of breast cancer .

Neuroprotection

This compound is structurally related to riluzole, the only neuroprotective drug currently approved for the treatment of amyotrophic lateral sclerosis (ALS) . ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord.

Sodium Channel Blocker

The derivative of “2-Amino-6-(trifluoromethylthio)benzonitrile”, known as SKA-19, is a use-dependent Na V channel blocker . Sodium channels play a critical role in the generation and propagation of action potentials in neurons and muscle cells.

Activator of Small-Conductance Calcium-Activated Potassium Channels

SKA-19 is also an activator of small-conductance Ca2±activated K+ channels . These channels are present in the neuronal cells and play a key role in the regulation of neuronal excitability.

Reduction of Action Potential Firing

SKA-19 reduces action potential firing in CA1 pyramidal neurons in hippocampal slices . This could have implications in the treatment of neurological disorders characterized by abnormal neuronal excitability.

Seizure Treatment

SKA-19 shows activity in a broad range of rodent seizure models . This suggests that it could potentially be used in the treatment of epilepsy, a neurological disorder marked by sudden recurrent episodes of sensory disturbance, loss of consciousness, or convulsions, associated with abnormal electrical activity in the brain.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-6-(trifluoromethylthio)benzonitrile, also known as SKA-19, are voltage-gated sodium channels (NaV) and small-conductance Ca2±activated K+ channels (KCa2) . These channels play crucial roles in the regulation of neuronal excitability.

Mode of Action

SKA-19 acts as a use-dependent NaV channel blocker and an activator of KCa2 channels . By blocking NaV channels, it inhibits the propagation of action potentials, reducing neuronal firing. On the other hand, activation of KCa2 channels leads to hyperpolarization of the neuron, further decreasing neuronal excitability .

Biochemical Pathways

The action of SKA-19 on NaV and KCa2 channels affects the neuronal firing and afterhyperpolarization in neurons, particularly in CA1 pyramidal neurons in hippocampal slices . This modulation of neuronal excitability can influence various biochemical pathways and downstream effects related to neuronal signaling and communication.

Pharmacokinetics

SKA-19 is orally bioavailable and shows activity in a broad range of rodent seizure models . It has a longer duration of action compared to riluzole, a similar compound, due to more prolonged brain levels . .

Result of Action

The combined action of SKA-19 on NaV and KCa2 channels results in a reduction of action potential firing and an increase in medium afterhyperpolarization . This leads to a decrease in neuronal excitability, making SKA-19 a potent anticonvulsant. It has shown efficacy in various seizure models, including maximal electroshock-induced seizures and the hippocampal kindled rat model of complex partial seizures .

properties

IUPAC Name |

2-amino-6-(trifluoro-λ4-sulfanyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-13(9,10)7-3-1-2-6(12)5(7)4-11/h1-3H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEFEUBWEDRKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(F)(F)F)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(trifluoromethylthio)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)

![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)

![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)

![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)

![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)